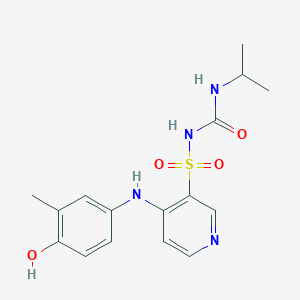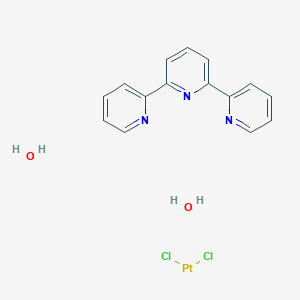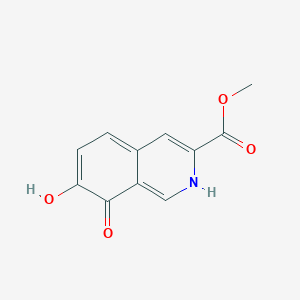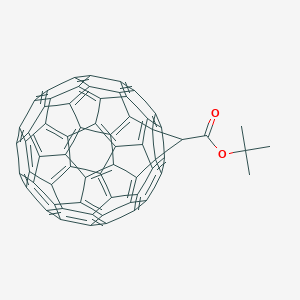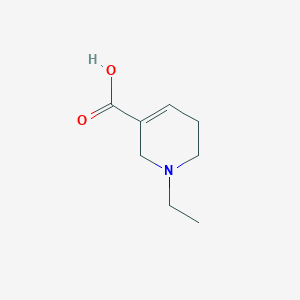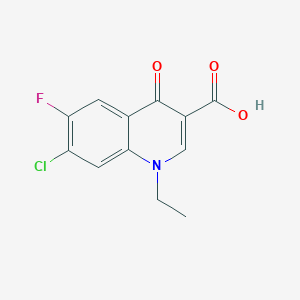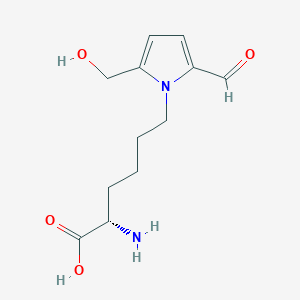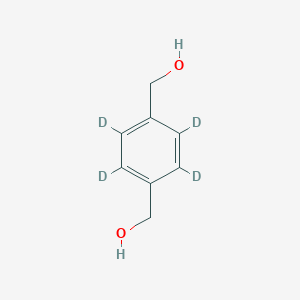
1,4-Di(hydroxymethyl)benzene-d4
Vue d'ensemble
Description
1,4-Di(hydroxymethyl)benzene-d4, also known as 1,4-Dioxane-d4, is an important organic compound used in a variety of scientific research applications. It is a stable, non-toxic, and colorless liquid, and is a derivative of the 1,4-dioxane molecule. It has been used as a solvent for many years, and is also used as a stabilizer in many chemical reactions. 1,4-Di(hydroxymethyl)benzene-d4 has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the synthesis of proteins, and in the study of biological processes.
Applications De Recherche Scientifique
Supramolecular Networks and Structural Analysis
1,4-Di(hydroxymethyl)benzene derivatives are foundational in studying supramolecular networks and crystal structures. For instance, 1,4-di[bis(hydroxyphenyl)methyl]benzene and related compounds demonstrate diverse network architectures in their crystal structures, showcasing the impact of solvent/co-former in affording various supramolecular networks (Thakuria, Sarma, & Nangia, 2010). Similarly, the structure of 5-hydroxymethyl-2-methoxyphenol reveals how hydroxymethyl groups influence the molecular conformation and intermolecular interactions within crystals (Hassan et al., 2015).
Catalysis and Chemical Reactions
The heteropolyanion-based ionic hybrid, combining a divalent ionic liquid cation with a V-containing heteropolyanion, demonstrates the role of 1,4-di(hydroxymethyl)benzene derivatives in catalyzing the hydroxylation of benzene with hydrogen peroxide. This highlights their potential as green, bulk-type catalysts for chemical reactions (Leng et al., 2011). Furthermore, the enforced stacking in crowded arenes study explores the synthetic accessibility and associative properties of benzene rings with secondary amides, underlining the significance of 1,4-di(hydroxymethyl)benzene derivatives in designing molecules for liquid crystalline phases (Bushey et al., 2001).
Electrochemical Sensing
The development of electrochemical sensors for detecting polyphenols, based on 1,4-di(hydroxymethyl)benzene derivatives, showcases their application in environmental monitoring and food analysis. These compounds facilitate the rapid, simultaneous detection of tea polyphenols, demonstrating their utility in analytical methods (Thangaraj, Manjula, & Kumar, 2012).
Environmental and Health Research
Studies on benzene and its metabolites, including derivatives of 1,4-di(hydroxymethyl)benzene, contribute to understanding the mechanisms of carcinogenesis and the environmental impact of industrial chemicals. Research on the effects of benzene metabolites on global DNA methylation in human cells provides insights into the epigenetic mechanisms associated with carcinogen toxicity (Hu et al., 2014).
Propriétés
IUPAC Name |
[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVAOONFBYYRHY-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])CO)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenedimethanol-d4 | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
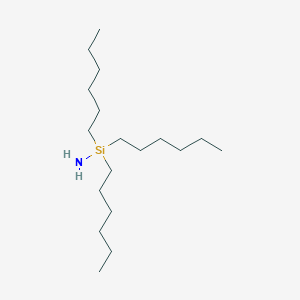


![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
